molecular formula C20H19BrN2O3S B2819973 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251561-58-6

4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2819973
CAS No.: 1251561-58-6
M. Wt: 447.35
InChI Key: RWAYFFQXTFACJO-UHFFFAOYSA-N
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Description

The compound 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione features a benzothiazine-dione core substituted at position 4 with a bromo- and methyl-functionalized phenyl group and at position 2 with a pyrrolidine-1-carbonyl moiety. The benzothiazine-dione scaffold is known for its conformational rigidity and metabolic stability, making it a promising candidate for pharmaceutical applications .

Properties

IUPAC Name

[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-14-12-15(8-9-16(14)21)23-13-19(20(24)22-10-4-5-11-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAYFFQXTFACJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to achieve the target compound . The reaction conditions often include the use of organic solvents such as methanol and ethanol, and the reactions are carried out at room temperature and pressure .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-bromo-3-methylphenyl group is positioned meta to the methyl group and para to the benzothiazine core, creating steric and electronic conditions favorable for substitution.

Reaction Reagents/Conditions Products Notes
Bromine substitutionNaOH (aq), Cu catalyst, 120°C4-hydroxy-3-methylphenyl derivativeLikely via SNAr mechanism
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acidBiaryl-substituted benzothiazineRequires inert atmosphere

Redox Reactions Involving the Dione Group

The 1,1-dione moiety exhibits redox activity, particularly at the sulfur center:

Reaction Reagents/Conditions Products Mechanistic Pathway
ReductionLiAlH₄, THF, reflux1,1-dithiolane intermediateTwo-electron reduction of sulfone to sulfide
OxidationmCPBA, CH₂Cl₂, 0°CSulfoxide or sulfonic acid derivativesRadical-mediated sulfur oxidation

Pyrrolidine Carbonyl Modifications

The pyrrolidine-1-carbonyl group may undergo hydrolysis or nucleophilic acyl substitution:

Reaction Reagents/Conditions Products Kinetics
HydrolysisHCl (conc.), refluxPyrrolidine + carboxylic acidAcid-catalyzed cleavage of amide bond
Grignard additionRMgX, dry etherTertiary alcohol derivativesNucleophilic attack at carbonyl carbon

Electrophilic Aromatic Substitution (EAS)

The benzothiazine core’s electron-deficient nature directs electrophiles to specific positions:

Reaction Reagents/Conditions Products Regioselectivity
NitrationHNO₃/H₂SO₄, 50°C6-nitrobenzothiazine derivativeElectrophile attacks C6 due to sulfone’s meta-directing effect
HalogenationCl₂, FeCl₃6-chloro-substituted analogLimited by steric hindrance from methyl group

Ring-Opening Reactions

Under strong basic or acidic conditions, the thiazine ring may undergo cleavage:

Reaction Reagents/Conditions Products Byproducts
Acidic hydrolysisH₂SO₄ (conc.), ΔThiophenol + diketone fragmentsRequires prolonged heating
Base-induced ring openingNaOH (ethanolic), refluxMercaptoaniline derivativesDeprotonation at nitrogen initiates cleavage

Photochemical Reactivity

The bromine atom and conjugated system may participate in light-driven reactions:

Reaction Reagents/Conditions Products Quantum Yield
UV-induced debrominationUV light (254 nm), MeOHBenzothiazine with H substituentRadical chain mechanism
[2+2] CycloadditionUV light, dichloromethaneCyclobutane-fused dimerLimited by steric factors

Key Challenges and Research Gaps

  • Steric Hindrance : The 3-methylphenyl and pyrrolidine groups hinder reactions at C2 and C4.

  • Solubility Limitations : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reactions.

  • Thermal Stability : Decomposition occurs above 200°C, restricting high-temperature protocols.

Scientific Research Applications

The compound 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex heterocyclic structure that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article will explore its scientific research applications, synthesis, and comparisons with similar compounds.

Structural Characteristics

The compound features a benzothiazine core , which is a bicyclic structure consisting of a benzene ring fused to a thiazine ring. The presence of a bromine atom and a pyrrolidine carbonyl group contributes to its unique chemical properties. The specific combination of substituents may enhance its biological activity compared to simpler derivatives.

Synthesis of the Compound

The synthesis of 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic synthesis techniques. The general steps may include:

  • Formation of the benzothiazine core through cyclization reactions.
  • Introduction of the bromine substituent via electrophilic aromatic substitution.
  • Addition of the pyrrolidine carbonyl group through amide formation.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Case Studies and Research Findings

Despite the lack of dedicated research on this specific compound, insights can be drawn from studies on related compounds. For example:

  • FLT3 Inhibitors : Research on 1H-pyrazole-3-carboxamide derivatives has shown promising results in inhibiting FLT3 and CDK pathways, leading to antiproliferative effects in cancer cells. This suggests that compounds with similar structural motifs may also exhibit significant therapeutic potential .

Comparison with Similar Compounds

Structural Features

The target compound shares its benzothiazine-dione core with several analogs, differing primarily in substituent groups. Key structural analogs include:

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Substituent Evidence Source
6-Chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1λ⁶,4-benzothiazine-1,1-dione 4-(Trifluoromethoxy)phenyl Chloro Pyrrolidine-1-carbonyl
4-(3-Chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione 3-Chloro-4-fluorophenyl Fluoro Pyrrolidine-1-carbonyl
6-Chloro-4-(3,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione 3,4-Dimethoxyphenyl Chloro Pyrrolidine-1-carbonyl

Key Observations :

  • Halogen Substitution : Fluoro and chloro substituents (e.g., ) improve membrane permeability but reduce polar surface area compared to bromo groups.
  • Methoxy vs. Methyl Groups : Methoxy substituents () increase solubility via hydrogen bonding, while methyl groups (target compound) enhance hydrophobic interactions.

Physicochemical Properties

Data from Life Chemicals (2023) highlight trends in purity and commercial availability:

Compound (Representative Example) Purity Price (per mg) Stock Availability Update Date
6-Chloro-4-(trifluoromethoxy)phenyl analog 90%+ $4.36 Limited Sep 2023
4-(3-Chloro-4-fluorophenyl)-6-fluoro analog 90%+ $3.95 41.00 mg Apr 2023
4-(3,4-Dimethoxyphenyl) analog 90%+ $3.50 Limited Sep 2023

Analysis :

  • Higher lipophilicity (logP) is expected for the bromo-methyl group compared to methoxy or trifluoromethoxy substituents.

Biological Activity

The compound 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of benzothiazine derivatives often involves multi-step reactions that include functionalization of the thiazine ring. Techniques such as N-bromosuccinimide (NBS) bromination and base-catalyzed deprotonation have been utilized to modify these compounds effectively . The structural characterization is typically confirmed using spectral methods like NMR and mass spectrometry .

Enzyme Inhibition

One of the significant biological activities associated with benzothiazine derivatives is their inhibitory effect on acetylcholinesterase (AChE) . A study reported that various derivatives exhibited notable AChE inhibition with IC50 values ranging from 35.9 to 122.0 μM, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Antioxidant Activity

In addition to enzyme inhibition, these compounds have shown antioxidant properties. The DPPH and FRAP assays demonstrated that certain derivatives possess significant reducing potential, which is crucial for mitigating oxidative stress-related diseases .

Anticancer Properties

Recent research highlights the anticancer potential of benzothiazine derivatives. For instance, a study on related compounds indicated that they could bind effectively to DNA, enhancing their cytotoxicity towards cancer cells while maintaining lower toxicity towards healthy cells. This selective action is vital for developing safer therapeutic agents .

Antimicrobial Activity

Benzothiazine derivatives have also been evaluated for their antimicrobial properties. Studies have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could be developed as new antibiotics .

Case Studies

StudyCompoundBiological ActivityResults
Various BenzothiazinesAChE InhibitionIC50: 35.9 - 122.0 μM
BS230AnticancerReduced MCF7 cell viability by 29% at 50 µM
Benzothiazine DerivativesAntimicrobialEffective against multiple bacterial strains

Structure-Activity Relationship (SAR)

The biological activity of benzothiazine derivatives is significantly influenced by their structural modifications. Substituents on the benzothiazine core can enhance or diminish activity against specific targets. For example, the introduction of different functional groups has been correlated with increased AChE inhibitory potency and improved anticancer activity .

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